molecular formula C14H11N3O5 B2737253 1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide CAS No. 1101639-65-9

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2737253
CAS No.: 1101639-65-9
M. Wt: 301.258
InChI Key: FVTOILZWSDFFCS-UHFFFAOYSA-N
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Description

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide is a compound that features both indoline and nitrofuran moieties. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while nitrofuran is a furan ring substituted with a nitro group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce various nitrofurans.

Scientific Research Applications

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with biological targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The indoline moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A nitrofuran antibiotic with a similar nitrofuran moiety.

    Indole-3-acetic acid: A plant hormone with an indole moiety.

    Furazolidone: Another nitrofuran antibiotic with a different functional group.

Uniqueness

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide is unique due to the combination of both indoline and nitrofuran moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses .

Properties

IUPAC Name

1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTOILZWSDFFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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